N-(2-(phenylimino)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-ylidene)aniline N-(2-(phenylimino)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-ylidene)aniline
Brand Name: Vulcanchem
CAS No.:
VCID: VC0942957
InChI: InChI=1S/C21H14N4S/c1-3-9-15(10-4-1)22-19-20(23-16-11-5-2-6-12-16)26-21-24-17-13-7-8-14-18(17)25(19)21/h1-14H
SMILES: C1=CC=C(C=C1)N=C2C(=NC3=CC=CC=C3)SC4=NC5=CC=CC=C5N24
Molecular Formula: C21H14N4S
Molecular Weight: 354.4 g/mol

N-(2-(phenylimino)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-ylidene)aniline

CAS No.:

Cat. No.: VC0942957

Molecular Formula: C21H14N4S

Molecular Weight: 354.4 g/mol

* For research use only. Not for human or veterinary use.

N-(2-(phenylimino)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-ylidene)aniline -

Specification

Molecular Formula C21H14N4S
Molecular Weight 354.4 g/mol
IUPAC Name 1-N,2-N-diphenyl-[1,3]thiazolo[3,2-a]benzimidazole-1,2-diimine
Standard InChI InChI=1S/C21H14N4S/c1-3-9-15(10-4-1)22-19-20(23-16-11-5-2-6-12-16)26-21-24-17-13-7-8-14-18(17)25(19)21/h1-14H
Standard InChI Key QARQZVIMLXBPQD-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)N=C2C(=NC3=CC=CC=C3)SC4=NC5=CC=CC=C5N24
Canonical SMILES C1=CC=C(C=C1)N=C2C(=NC3=CC=CC=C3)SC4=NC5=CC=CC=C5N24

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator